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Compound of Interest

4'-Chloro-2',6"-
Compound Name:
difluoroacetophenone

Cat. No.: B1421174

An In-depth Technical Guide to 1-(4-chloro-2,6-difluorophenyl)ethanone

This technical guide provides a comprehensive overview of 1-(4-chloro-2,6-
difluorophenyl)ethanone, a key fluorinated building block in synthetic organic chemistry and
drug discovery. The document is intended for researchers, scientists, and professionals in the
field of drug development, offering detailed information on its chemical properties, synthesis,
safety, and applications.

Chemical Identity and Properties

1-(4-chloro-2,6-difluorophenyl)ethanone, with the IUPAC name 1-(4-chloro-2,6-
difluorophenyl)ethanone, is a halogenated acetophenone derivative.[1] Its chemical structure
and properties are summarized below.

Table 1: Chemical and Physical Properties
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Property Value Source
1-(4-chloro-2,6-

IUPAC Name _ [1]
difluorophenyl)ethanone
4'-Chloro-2',6'-

Synonyms .
difluoroacetophenone

CAS Number 1017777-45-5

Molecular Formula CsHsCIF20 [1]

Molecular Weight 190.57 g/mol [1]
White to off-white crystalline

Appearance
powder

] ] 57-64 °C (literature value for a

Melting Point o [2]
similar isomer)

- ) 232 °C (literature value for a

Boiling Point o [2]
similar isomer)

) 1.192 g/cm3 at 25 °C (literature

Density o [2]
value for a similar isomer)

B Soluble in chloroform and

Solubility ) [3]

other organic solvents
Synthesis

The primary method for the synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone is the Friedel-

Crafts acylation of 1-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis

acid catalyst, such as aluminum chloride.
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( \3 ) [/m.yst )

Lewis Acid
Friedel-Crafts
Acylation

Product

Figure 1: Friedel-Crafts Acylation for the Synthesis of 1-(4-chloro-2,6-difluorophenyl)ethanone

Click to download full resolution via product page

Caption: Figure 1: Friedel-Crafts Acylation Reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar
fluorinated aromatic compounds.

Materials:

1-chloro-3,5-difluorobenzene

Acetyl chloride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCI), 1 M solution
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Saturated sodium bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e Ice
Equipment:

Three-neck round-bottom flask

e Dropping funnel

o Reflux condenser with a drying tube

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

o Standard glassware for extraction and filtration
Procedure:

e Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride
(1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or
argon).

o Addition of Reactants: Cool the suspension to O °C using an ice bath. Add 1-chloro-3,5-
difluorobenzene (1.0 equivalent) to the flask.

» Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred
suspension over 30 minutes, maintaining the temperature at O °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing
crushed ice and 1 M HCI. Stir until all the solids have dissolved.

Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCI, water, saturated NaHCOs solution, and
brine.

Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-
(4-chloro-2,6-difluorophenyl)ethanone.
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hromatography/
Recrystallization

Figure 2: Experimental Workflow for Synthesis and Purification

Click to download full resolution via product page

Caption: Figure 2: Synthesis and Purification Workflow.
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Safety Information

1-(4-chloro-2,6-difluorophenyl)ethanone should be handled with care in a well-ventilated fume
hood, and appropriate personal protective equipment (PPE) should be worn.

Table 2: GHS Hazard and Precautionary Statements

Category Statements

H302: Harmful if swallowed.[2] H315: Causes

skin irritation. H319: Causes serious eye
Hazard Statements L )

irritation.[2] H335: May cause respiratory

irritation.[2]

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.[2] P280: Wear
protective gloves/protective clothing/eye
protection/face protection.[2] P301+P312: IF
SWALLOWED: Call a POISON CENTER or
doctor/physician if you feel unwell.[2]
Precautionary Statements P302+P352: IF ON SKIN: Wash with plenty of
soap and water. P304+P340: IF INHALED:
Remove person to fresh air and keep
comfortable for breathing.[2] P305+P351+P338:
IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[2]

Applications in Drug Discovery

Halogenated and particularly fluorinated organic compounds are of significant interest in
medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such
as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[4] 1-(4-
chloro-2,6-difluorophenyl)ethanone serves as a valuable building block in the synthesis of more
complex molecules with potential therapeutic applications.

Its primary role is as a key intermediate in the synthesis of various heterocyclic compounds,
which form the core of many pharmacologically active agents.[5] A notable application is in the
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development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling,
and their dysregulation is implicated in numerous diseases, including cancer.[6]

Role in the Synthesis of Kinase Inhibitors

The acetophenone moiety can be readily modified to construct more elaborate structures that
can interact with the ATP-binding site of kinases. The chloro and difluoro substitutions on the
phenyl ring can be exploited to fine-tune the electronic and steric properties of the final
molecule, potentially leading to improved potency and selectivity.
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Figure 3: General Kinase Inhibitor Signaling Pathway
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Caption: Figure 3: General Kinase Inhibition Mechanism.

The synthesis of kinase inhibitors often involves a multi-step process where 1-(4-chloro-2,6-
difluorophenyl)ethanone can be used to introduce the substituted phenyl ring, a common
feature in many kinase inhibitors. This building block approach allows for the modular synthesis
of libraries of compounds for screening and optimization.
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In conclusion, 1-(4-chloro-2,6-difluorophenyl)ethanone is a versatile and valuable chemical
intermediate with significant potential in the field of drug discovery, particularly in the
development of novel kinase inhibitors. Its synthesis via Friedel-Crafts acylation is a well-
established and scalable method. Proper handling and safety precautions are essential when
working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1421174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

